2-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
2-Fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group at position 2 and a 2-fluorobenzamide moiety at position 2. Its synthesis likely involves cyclocondensation and amidation steps, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
2-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3S/c19-15-4-2-1-3-13(15)18(24)20-17-14-9-27-10-16(14)21-22(17)11-5-7-12(8-6-11)23(25)26/h1-8H,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYOCLLFYPSKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: This step involves the cyclization of a suitable precursor to form the thienopyrazole ring system. This can be achieved through a condensation reaction under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Coupling with Benzamide: The final step involves coupling the thienopyrazole intermediate with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, methanol.
Major Products
Reduction: Formation of the corresponding amino derivative.
Oxidation: Formation of the corresponding oxidized product.
Substitution: Formation of the substituted derivative with the nucleophile.
Scientific Research Applications
2-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in modulating the compound’s binding affinity and specificity. The thienopyrazole core can interact with the active site of enzymes, inhibiting their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Fluorine Substitution on Benzamide
- 3-Fluoro (7d) : A 3-fluoro substituent in the benzamide ring (e.g., compound 7d) results in distinct NMR shifts (δ 7.36–7.92 ppm for aromatic protons) and a lower melting point (159–160 °C) compared to the 2-fluoro derivative, suggesting altered packing efficiency .
- 4-Fluoro (7e) : The 4-fluoro analog (7e) exhibits a significantly higher melting point (319–321 °C), likely due to symmetric para-substitution facilitating crystallinity. Its IR spectrum shows a strong absorption at 1608 cm⁻¹, indicative of C=O stretching influenced by the fluorine position .
Trifluoromethyl Substitution ()
A closely related compound, N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide, replaces the 2-fluoro group with a trifluoromethyl (CF₃) moiety. The CF₃ group’s strong electron-withdrawing nature increases molecular weight (observed LCMS m/z 394 [M+H]+) and may enhance lipophilicity compared to the 2-fluoro target compound .
Core Heterocycle Modifications
- Benzo-Fused Triazolodiazepine Core (): Compounds like 7c–7i feature a benzo[e]pyrrolo[1,2-a][1,2,4]triazolo[3,4-c][1,4]diazepin core instead of thieno-pyrazole. This larger, fused system increases molecular complexity and hydrogen-bonding capacity (e.g., 7c: LCMS m/z 378 [M+H]+) but reduces synthetic accessibility .
- Pyrazolo[3,4-d]Pyrimidine Core (): Example 53 in incorporates a pyrazolo[3,4-d]pyrimidine core with fluorophenyl substituents.
Physicochemical and Spectral Data
Key Observations :
- Fluorine position critically impacts melting points, with para-substitution (7e) favoring higher thermal stability.
- Trifluoromethyl substitution increases molecular weight by ~16 Da compared to mono-fluoro analogs .
- IR spectra consistently show C=O stretching near 1640–1650 cm⁻¹, with shifts influenced by substituent electronic effects .
Research Implications
- Structure-Activity Relationships (SAR) : The 2-fluoro substituent in the target compound may optimize binding affinity and metabolic stability compared to other positions or bulkier groups (e.g., CF₃).
- Synthetic Feasibility: The thieno-pyrazole core offers a balance between synthetic accessibility and structural diversity, contrasting with more complex fused systems in .
- Biological Potential: While biological data are absent for the target compound, analogs with similar substituents (e.g., 7c–7i) show promise in drug discovery pipelines, particularly for kinase targets .
Q & A
Synthesis Optimization and Purification Challenges
Q: What are the critical factors in optimizing the synthesis of 2-fluoro-N-[2-(4-nitrophenyl)-thieno[3,4-c]pyrazol-3-yl]benzamide to ensure high yield and purity? A: Synthesis involves multi-step reactions, including cyclization of thieno[3,4-c]pyrazole precursors and subsequent functionalization with fluorobenzamide and nitrophenyl groups. Key factors include:
- Temperature control during cyclization (60–80°C) to avoid side reactions like ring-opening .
- Use of polar aprotic solvents (e.g., DMF) for nitrophenyl group coupling, enhancing reaction efficiency .
- Purification methods : Recrystallization with ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product ≥95% purity .
Structural Elucidation and Crystallographic Challenges
Q: How can discrepancies between computational and experimental structural data (e.g., bond angles, torsion angles) be resolved for this compound? A: Discrepancies often arise from dynamic effects (e.g., rotational isomerism) in solution vs. solid-state. Methodological solutions include:
- X-ray crystallography : Resolves absolute configuration and confirms nitrophenyl group orientation .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify stable conformers .
- NMR spectroscopy : Use 2D NOESY to detect through-space interactions between the fluorobenzamide and thienopyrazole moieties .
Biological Activity Evaluation in Drug Discovery
Q: What in vitro assays are most suitable for evaluating the anticancer potential of this compound, and how should contradictory cytotoxicity data be interpreted? A:
- MTT assay : Screen against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values <20 µM indicating potency .
- Apoptosis assays : Use Annexin V/PI staining to confirm mechanism (e.g., caspase-3 activation) .
- Contradiction resolution : Variability may stem from cell line-specific uptake (e.g., efflux pumps in resistant lines) or solvent effects (DMSO vs. saline). Normalize data using positive controls (e.g., doxorubicin) .
Reaction Mechanisms of Functional Group Modifications
Q: How does the nitro group on the phenyl ring influence the compound’s reactivity in substitution or reduction reactions? A: The nitro group is strongly electron-withdrawing, directing electrophilic substitution to the meta position. Key reactions:
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, altering solubility and bioactivity .
- Nucleophilic substitution : Bromine at the 4-position (in analogs) can be replaced with thiols or amines under basic conditions (K₂CO₃/DMF) .
Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .
Stability and Degradation Under Experimental Conditions
Q: What conditions accelerate the degradation of this compound, and how can stability be improved for long-term storage? A: Degradation occurs via:
- Photolysis : Nitrophenyl groups are UV-sensitive. Store in amber vials at -20°C .
- Hydrolysis : Fluorobenzamide is stable at pH 4–7 but degrades in strong acids/bases. Use buffered solutions for biological assays .
- Thermal stability : Decomposes above 150°C (DSC data). Lyophilize for storage .
Data Contradictions in Biological vs. Computational Studies
Q: How can molecular docking predictions of target binding contradict experimental IC₅₀ values? A: Common causes and solutions:
- Solvent effects : Docking assumes vacuum; use MD simulations with explicit solvent (e.g., TIP3P water) .
- Protein flexibility : Rigid receptor models underestimate binding. Employ induced-fit docking (e.g., Schrödinger Suite) .
- Protonation states : Adjust ligand charges (e.g., nitrophenyl pKa ~7.1) to match physiological pH .
Analytical Method Validation for Purity Assessment
Q: Which analytical techniques are critical for validating the purity of this compound, and how are method parameters optimized? A:
| Technique | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, 1.0 mL/min, 254 nm | ≥95% peak area |
| HRMS | ESI+, m/z 408.48 (calc.) | Δ <2 ppm |
| Elemental Analysis | C, H, N, S | ±0.3% theoretical |
Structure-Activity Relationship (SAR) Studies
Q: How do substituents on the thienopyrazole core (e.g., fluoro vs. nitro groups) influence bioactivity? A: SAR trends observed in analogs:
- Fluoro group : Enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration .
- Nitrophenyl group : Increases electron-deficient character, boosting kinase inhibition (e.g., EGFR IC₅₀ = 0.8 µM vs. 2.1 µM for non-nitrated analogs) .
- Thienopyrazole core : Planar structure facilitates π-π stacking with hydrophobic enzyme pockets .
Scale-Up Challenges in Multi-Step Synthesis
Q: What are the bottlenecks in scaling up the synthesis from milligrams to grams, and how are they addressed? A: Key challenges:
- Low yields in cyclization : Optimize stoichiometry (1:1.2 thiophene:hydrazine) and use flow chemistry for better mixing .
- Purification at scale : Replace column chromatography with recrystallization (ethanol/water, 70% recovery) .
- Exothermic reactions : Use jacketed reactors with temperature control (±2°C) to prevent decomposition .
Mechanistic Studies of Enzyme Inhibition
Q: What experimental approaches confirm the compound’s role as a kinase inhibitor? A:
- Kinase profiling : Screen against a panel (e.g., 100 kinases) to identify targets (e.g., JAK2 inhibition at 50 nM) .
- ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd ~15 nM) and stoichiometry .
- Western blotting : Validate downstream signaling (e.g., STAT3 phosphorylation inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
